molecular formula C25H27ClN2O B12349998 N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride

Cat. No.: B12349998
M. Wt: 406.9 g/mol
InChI Key: YMRHBLUJXGRGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide monohydrochloride follows IUPAC conventions to unambiguously describe its connectivity and functional groups. The parent structure is a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a benzyl group (phenylmethyl) and at the 4-position with an N-phenylbenzamide moiety. The hydrochloride salt arises from protonation of the piperidine nitrogen.

The IUPAC name is N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide;hydrochloride. This nomenclature prioritizes the piperidine core, identifying the benzyl group at position 1 and the benzamide group at position 4. The secondary amine in the benzamide moiety is explicitly denoted as N-phenyl, while the tertiary amine of the piperidine ring is protonated and paired with a chloride counterion.

Key identifiers include the molecular formula C25H27ClN2O , a molecular weight of 406.9 g/mol , and the SMILES string C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl . The InChIKey YMRHBLUJXGRGNP-UHFFFAOYSA-N provides a unique identifier for database searches. Synonyms such as benzylbenzoyl fentanyl and phenylbenzyl fentanyl reflect its structural relationship to fentanyl analogs, though its pharmacological profile remains distinct.

Molecular Geometry and Conformational Analysis

The compound’s geometry is dominated by the piperidine ring, which adopts a chair conformation to minimize steric strain. Substituents at the 1- and 4-positions occupy equatorial positions to reduce 1,3-diaxial interactions. The benzyl group at position 1 extends perpendicular to the piperidine plane, while the N-phenylbenzamide group at position 4 projects axially, creating a T-shaped molecular scaffold.

Density functional theory (DFT) simulations of analogous piperidine derivatives suggest that the benzamide carbonyl (C=O) engages in weak intramolecular interactions with the piperidine protonated nitrogen, stabilizing the charged species. The dihedral angle between the benzamide’s phenyl ring and the piperidine plane is approximately 120° , as inferred from crystallographic data of related fentanyl analogs. This orientation minimizes π-π stacking between aromatic groups, favoring instead dispersive interactions with adjacent molecules in the solid state.

Rotatable bonds within the benzyl and benzamide groups confer flexibility, enabling multiple low-energy conformers. Molecular dynamics simulations predict a 3.2 kcal/mol energy barrier for interconversion between staggered and eclipsed conformations of the benzyl group. Such flexibility may influence packing efficiency in crystalline lattices and intermolecular binding in biological systems.

Crystallographic Data and Solid-State Arrangement

Protonation States and Salt Formation Mechanisms

The piperidine nitrogen (pKa ≈ 10.5) is the primary protonation site in aqueous environments, forming a stable ammonium chloride salt. Titration studies of related piperidine compounds show a sharp pH transition at pH 4.0–4.5 during HCl-mediated protonation, consistent with the formation of a 1:1 monohydrochloride species.

Salt formation proceeds via acid-base reaction between the free base and hydrochloric acid in polar aprotic solvents (e.g., dichloromethane or ethyl acetate). The reaction exothermically releases −45 kJ/mol , driving precipitation of the hydrochloride salt. The chloride ion’s low polarizability and high charge density make it an effective counterion for enhancing crystallinity and solubility in aqueous media.

In the solid state, the protonated amine’s positive charge delocalizes across the piperidine ring, as evidenced by infrared spectroscopy showing N–H stretching vibrations at 2500–2600 cm−1 . This delocalization stabilizes the crystal lattice and reduces hygroscopicity compared to non-protonated analogs.

Properties

Molecular Formula

C25H27ClN2O

Molecular Weight

406.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide;hydrochloride

InChI

InChI=1S/C25H26N2O.ClH/c28-25(22-12-6-2-7-13-22)27(23-14-8-3-9-15-23)24-16-18-26(19-17-24)20-21-10-4-1-5-11-21;/h1-15,24H,16-20H2;1H

InChI Key

YMRHBLUJXGRGNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide typically involves the reaction of N-phenylpiperidin-4-amine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Research

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide has been studied for its opioid-like effects. Its structural similarity to known opioids suggests potential applications in pain management and opioid receptor studies.

Key Findings :

  • The compound exhibits binding affinity for mu-opioid receptors, making it a candidate for further investigation in pain relief therapies.
  • It has been used as an analytical reference standard in forensic toxicology to identify and quantify opioid substances in biological samples .

Forensic Applications

Due to its structural resemblance to fentanyl analogs, this compound is significant in forensic science for the detection of synthetic opioids.

Case Studies :

  • A study highlighted the use of N-benzyl phenyl norfentanyl as a reference standard in toxicological analyses, aiding law enforcement in identifying substances involved in overdose cases .

Analytical Chemistry

The compound serves as an analytical reference standard for the development of detection methods using techniques such as mass spectrometry and chromatography.

Method Application
Mass SpectrometryIdentification of synthetic opioids in biological samples
High-Performance Liquid Chromatography (HPLC)Quantification of the compound in drug formulations

Research indicates that derivatives of benzamides, including N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide, show promising biological activities such as antioxidant properties and anticancer effects.

Antioxidant Activity

Studies have demonstrated that certain derivatives exhibit free radical scavenging capabilities, which are crucial for developing antioxidants.

Compound IC50 (μg/mL) Activity Type
N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)-benzamide37.23 ± 3.76Antioxidant
N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide10.88 ± 0.82Anticancer (A549 cell line)

Mechanism of Action

The mechanism of action of N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide involves its interaction with specific molecular targets in the body. It binds to opioid receptors in the central nervous system, leading to analgesic effects. The compound’s structure allows it to fit into the receptor sites, mimicking the action of natural neurotransmitters and modulating pain signals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide, monohydrochloride with structurally and functionally related compounds, including fentanyl analogs and other 4-piperidinyl derivatives:

Compound Substituents Key Differences Pharmacological Notes References
Target Compound 1-(Phenylmethyl)-4-piperidinyl; N-phenylbenzamide Benzyl group at 1-position; benzamide moiety Limited direct data; inferred high μ-opioid receptor affinity due to structural similarity to fentanyl.
Fentanyl 1-(2-Phenylethyl)-4-piperidinyl; N-phenylpropanamide Phenethyl chain; propanamide group High μ-opioid receptor potency (EC50 ~1 nM); rapid onset and short duration.
Acetyl Fentanyl 1-(2-Phenylethyl)-4-piperidinyl; N-phenylacetamide Acetamide group Lower potency than fentanyl (EC50 ~30 nM); increased metabolic stability.
Butyrylfentanyl 1-(2-Phenylethyl)-4-piperidinyl; N-phenylbutanamide Butanamide group Intermediate lipophilicity (logP ~4.5); prolonged half-life due to bulkier acyl chain.
Cyclopentyl Fentanyl 1-(2-Phenylethyl)-4-piperidinyl; N-phenylcyclopentanecarboxamide Cyclopentane-carboxamide Enhanced receptor selectivity; reduced respiratory depression risk in preclinical models.
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-benzamide (Phenylfentanyl) 1-(2-Phenylethyl)-4-piperidinyl; N-phenylbenzamide Phenethyl chain vs. benzyl in target compound Higher lipophilicity (logP ~4.1) may enhance CNS penetration compared to target compound.
3-Methylfentanyl 1-(2-Phenylethyl)-4-piperidinyl; N-phenylpropanamide with 3-methyl substitution Methyl group on propanamide Increased potency (EC50 ~0.5 nM) but higher risk of overdose.

Structural and Functional Insights

  • Benzyl vs. Phenethyl Substitution : The benzyl group in the target compound introduces steric hindrance compared to the flexible phenethyl chain in fentanyl analogs. This may reduce binding efficiency to the μ-opioid receptor’s hydrophobic pocket, as seen in SAR studies of W-18/W-15 derivatives .
  • Benzamide vs.
  • logP and Bioavailability : The target compound’s logP (~3.7–4.3) is comparable to acetyl fentanyl (logP ~3.7) but lower than butyrylfentanyl (logP ~4.5). This suggests moderate blood-brain barrier penetration, though slower than more lipophilic analogs .

Biological Activity

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide, monohydrochloride, is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology. This article delves into its synthesis, biological activity, and relevant research findings.

  • Chemical Formula : C25H27ClN2O
  • Molecular Weight : 406.95 g/mol
  • CAS Number : 1474-02-8
  • IUPAC Name : N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]propanamide, monohydrochloride

The compound exhibits activity primarily through its interaction with the central nervous system (CNS). It is structurally similar to known opioids and interacts with opioid receptors, which are crucial for pain modulation and other physiological processes. The compound's piperidine structure is essential for its binding affinity and activity at these receptors.

Analgesic Properties

Research indicates that N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide has significant analgesic effects. Its mechanism involves the modulation of pain pathways in the CNS, akin to other opioid derivatives. Studies have shown that it can produce analgesia in animal models, suggesting its potential utility in pain management.

Comparative Analysis of Related Compounds

Compound NameActivityIC50 (μM)Cytotoxicity (TC50)
N-Phenylbenzamide Derivative 1eAntiviral against EV715.7 ± 0.8620 ± 0.0
N-Phenylbenzamide Derivative 1cAntiviral against EV71~15Not specified
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamideAnalgesic (expected)Not specifiedNot specified

Case Studies and Research Findings

  • Analgesic Studies : Animal studies have indicated that the compound may act similarly to fentanyl analogs, providing effective pain relief without significant side effects at therapeutic doses. The analgesic properties were assessed using standard pain models where the compound demonstrated a dose-dependent response.
  • Antiviral Potential : In vitro studies on related compounds suggest a mechanism involving inhibition of viral replication through interference with viral entry or replication processes. The selectivity index for some derivatives was favorable compared to established antiviral agents like pirodavir .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that compounds in this class have favorable absorption and distribution characteristics, potentially leading to effective systemic delivery when formulated appropriately.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide monohydrochloride, and what key reagents are involved?

  • Methodology : The compound is synthesized via reductive amination of 1-(2-phenylethyl)-4-piperidone with aniline, followed by propionylation using propionyl chloride. Sodium borohydride is used for ketone reduction, and hydrochloric acid facilitates salt formation. Purification involves recrystallization or chromatography .
  • Key Reagents : 1-(2-phenylethyl)-4-piperidone, aniline, sodium borohydride, propionyl chloride, hydrochloric acid.

Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon-13 (¹³C) NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–7.6 ppm, piperidine protons at δ 2.1–3.4 ppm) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 353.5 for the free base) .
  • Elemental Analysis : Validates empirical formula (e.g., C₂₂H₂₈ClN₂O requires C 68.56%, H 7.32%) .

Q. What are the known molecular targets or receptor binding profiles of this compound?

  • Pharmacological Targets : As a fentanyl analog, it primarily binds to μ-opioid receptors (MOR). Competitive binding assays (e.g., using [³H]DAMGO) show sub-nanomolar affinity (IC₅₀ < 1 nM) .
  • Functional Activity : In vitro cAMP inhibition assays in CHO-K1 cells expressing MOR confirm agonist activity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • OSHA Compliance : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/ingestion. Store at −20°C in airtight containers. Emergency protocols for spills include ethanol decontamination .

Advanced Research Questions

Q. How do structural modifications in the benzamide or piperidine moieties influence the compound's pharmacological activity?

  • Structure-Activity Relationship (SAR) :

  • Piperidine Substitution : Replacement of the phenethyl group with hydrophobic moieties (e.g., thiophene) enhances lipid solubility and CNS penetration .
  • Benzamide Modification : Introducing electron-withdrawing groups (e.g., fluorine) increases MOR affinity by 10-fold, as shown in radioligand displacement assays .
    • Data Table :
ModificationMOR IC₅₀ (nM)LogP
Parent Compound0.83.2
4-Fluorobenzamide Analog0.073.8
Thienylethyl Piperidine0.54.1

Q. What metabolic pathways have been identified for this compound in hepatocyte models, and what are the major metabolites?

  • Phase I Metabolism : Hepatic CYP3A4 mediates N-dealkylation (yielding nor-metabolites) and hydroxylation at the piperidine ring (β-hydroxy metabolites). Metabolites are identified via LC-HRMS and NMR .
  • Phase II Metabolism : Glucuronidation of hydroxylated metabolites confirmed using UDP-glucuronosyltransferase assays .
  • Key Metabolites :

  • Nor-compound (N-phenyl-N-4-piperidinyl-benzamide)
  • β-hydroxy-piperidine derivative

Q. How can researchers resolve discrepancies in reported binding affinities or pharmacokinetic data across studies?

  • Experimental Variables :

  • Receptor Source : Use standardized cell lines (e.g., HEK-293 stably expressing MOR) to minimize variability .
  • Assay Conditions : Control pH (7.4), temperature (37°C), and buffer composition (e.g., 50 mM Tris-HCl) in binding assays .
    • Data Normalization : Express results as % inhibition relative to reference agonists (e.g., DAMGO) and validate with internal standards .

Q. What strategies are effective for optimizing the compound's solubility and bioavailability in preclinical models?

  • Salt Formation : Hydrochloride salt improves aqueous solubility (2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .
  • Prodrug Design : Esterification of the benzamide group (e.g., acetyl prodrug) enhances intestinal absorption in rodent models .
  • Formulation : Nanoemulsions (e.g., 20% Labrafil®) increase oral bioavailability from 15% to 45% in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.